molecular formula C11H9N5O2S B2553039 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1234867-89-0

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2553039
CAS RN: 1234867-89-0
M. Wt: 275.29
InChI Key: LQEWOWZGAKGKSH-UHFFFAOYSA-N
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Description

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C11H9N5O2S and its molecular weight is 275.29. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

The compound has been involved in studies related to its synthesis and evaluation against cancer cell lines. For instance, derivatives similar to the specified compound have been synthesized and tested for their anticancer activities. These studies have found that certain derivatives exhibit moderate to excellent anticancer activity, surpassing reference drugs in some cases, indicating potential in cancer treatment research (Ravinaik et al., 2021).

Nematocidal Activity

Research has also extended into the realm of agriculture, with novel derivatives being synthesized for their nematocidal activities. Some compounds have shown promising results against Bursaphelenchus xylophilus, a significant pest, suggesting these derivatives could be developed into effective nematicides (Liu et al., 2022).

Antimicrobial Activity

Furthermore, the compound's framework has been utilized to synthesize derivatives with potent antimicrobial properties. Studies have demonstrated that these derivatives exhibit considerable antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Gilani et al., 2011).

Molecular Synthesis and Characterization

The core structure of the compound serves as a foundation for synthesizing various heterocyclic compounds. Research in this area focuses on developing new synthetic routes and characterizing the resulting compounds, contributing to the broader field of medicinal chemistry and materials science. These efforts aim to explore the compound's versatility and potential applications in different domains (Adhami et al., 2012).

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazoles depends on their specific structure and the target they interact with. Some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Safety and Hazards

The safety and hazards associated with 1,2,4-oxadiazoles depend on their specific structure. Some compounds may be classified as Acute Tox. 4 Oral according to the GHS classification .

Future Directions

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Therefore, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O2S/c1-6-13-10(18-14-6)5-12-11(17)7-2-3-8-9(4-7)16-19-15-8/h2-4H,5H2,1H3,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEWOWZGAKGKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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